1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester 1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.: 1337882-37-7
VCID: VC11730376
InChI: InChI=1S/C13H15BrN2O2/c1-8-11-9(14)6-5-7-10(11)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3
SMILES: CC1=NN(C2=C1C(=CC=C2)Br)C(=O)OC(C)(C)C
Molecular Formula: C13H15BrN2O2
Molecular Weight: 311.17 g/mol

1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester

CAS No.: 1337882-37-7

Cat. No.: VC11730376

Molecular Formula: C13H15BrN2O2

Molecular Weight: 311.17 g/mol

* For research use only. Not for human or veterinary use.

1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester - 1337882-37-7

Specification

CAS No. 1337882-37-7
Molecular Formula C13H15BrN2O2
Molecular Weight 311.17 g/mol
IUPAC Name tert-butyl 4-bromo-3-methylindazole-1-carboxylate
Standard InChI InChI=1S/C13H15BrN2O2/c1-8-11-9(14)6-5-7-10(11)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3
Standard InChI Key GYSCTHYBRMSCIB-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C(=CC=C2)Br)C(=O)OC(C)(C)C
Canonical SMILES CC1=NN(C2=C1C(=CC=C2)Br)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester (CAS 1337882-37-7) features an indazole scaffold—a bicyclic structure comprising a benzene ring fused to a pyrazole ring. Key substituents include:

  • A tert-butoxycarbonyl (Boc) group at the 1-position, introduced via esterification of the indazole nitrogen.

  • A bromine atom at the 4-position of the benzene ring, conferring electrophilic reactivity.

  • A methyl group at the 3-position of the pyrazole ring, influencing steric and electronic properties .

The molecular formula is C₁₃H₁₅BrN₂O₂, with a molar mass of 311.18 g/mol .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1337882-37-7
Molecular FormulaC₁₃H₁₅BrN₂O₂
Molecular Weight311.18 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
Storage Conditions2–8°C (protect from light)

Spectroscopic Characterization

While explicit spectral data for this compound are unavailable in the provided sources, analogous indazole derivatives are typically characterized using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would resolve the indazole core’s proton environments and substituent effects. The tert-butyl group’s singlet at ~1.3–1.5 ppm and the aromatic protons’ splitting patterns would be diagnostic .

  • Mass Spectrometry (MS): High-resolution MS would confirm the molecular ion ([M+H]⁺ expected at m/z 311.04 for C₁₃H₁₅BrN₂O₂) and fragmentation patterns, such as loss of the Boc group (-100 Da) .

  • Infrared (IR) Spectroscopy: Stretching vibrations for the ester carbonyl (∼1700 cm⁻¹) and C-Br bonds (∼600 cm⁻¹) would dominate the spectrum.

Synthetic Routes and Manufacturing

Challenges and Optimization

  • Regioselectivity: Ensuring bromination occurs preferentially at the 4-position requires careful control of reaction conditions (e.g., solvent polarity, temperature).

  • Steric Hindrance: The tert-butyl group may impede functionalization at adjacent positions, necessitating tailored catalysts or protecting group strategies .

Applications in Pharmaceutical and Chemical Research

Role as a Synthetic Intermediate

This compound’s structural features make it a versatile precursor for:

  • Bioactive Molecule Development: Indazole derivatives are explored as kinase inhibitors, anticancer agents, and anti-inflammatory drugs. The bromine atom serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 3-methyl and 4-bromo substituents can elucidate their impact on target binding and metabolic stability .

Comparison to Related Indazole Derivatives

Future Directions and Research Gaps

Metabolic Profiling

Incubation with primary human hepatocytes could identify metabolites (e.g., hydroxylation at the tert-butyl group or ester hydrolysis), aiding toxicological identification in biological matrices .

Exploration of Biological Activity

Screening against disease-relevant targets (e.g., kinases, GPCRs) may reveal therapeutic potential, building on the indazole scaffold’s established pharmacological relevance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator